Sirt1-IN-2

Description

Structure

2D Structure

3D Structure

Properties

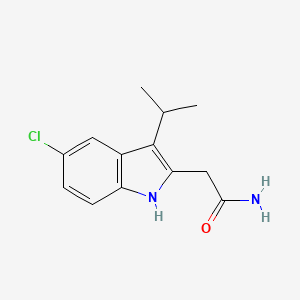

Molecular Formula |

C13H15ClN2O |

|---|---|

Molecular Weight |

250.72 g/mol |

IUPAC Name |

2-(5-chloro-3-propan-2-yl-1H-indol-2-yl)acetamide |

InChI |

InChI=1S/C13H15ClN2O/c1-7(2)13-9-5-8(14)3-4-10(9)16-11(13)6-12(15)17/h3-5,7,16H,6H2,1-2H3,(H2,15,17) |

InChI Key |

IFPRJIBVYBLMFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(NC2=C1C=C(C=C2)Cl)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Sirt1-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirt1-IN-2, a potent pan-inhibitor of Sirtuin 1 (SIRT1), SIRT2, and SIRT3, represents a significant tool for researchers studying the roles of these deacetylases in a wide range of physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this thieno[3,2-d]pyrimidine-6-carboxamide-based inhibitor. It is designed to equip researchers with the necessary information to synthesize, utilize, and further investigate this class of compounds.

Discovery of a Novel Pan-Sirtuin Inhibitor

This compound belongs to a class of thieno[3,2-d]pyrimidine-6-carboxamides identified through a DNA-encoded library technology (ELT) screen. This high-throughput screening method allowed for the rapid identification of a novel chemical scaffold with potent inhibitory activity against SIRT1, SIRT2, and SIRT3 from a library of 1.2 million compounds[1]. The initial hit was optimized through structure-activity relationship (SAR) studies to yield highly potent, nanomolar inhibitors[1].

Physicochemical Properties and In Vitro Potency

This compound and its analogs exhibit low nanomolar potency against the deacetylase activity of SIRT1, SIRT2, and SIRT3. The inhibitory concentrations (IC50) for a representative potent compound from this class are detailed in the table below.

| Target Sirtuin | IC50 (nM) |

| SIRT1 | 3.6 |

| SIRT2 | 2.7 |

| SIRT3 | 4.0 |

| Table 1: In vitro inhibitory potency of a representative thieno[3,2-d]pyrimidine-6-carboxamide pan-sirtuin inhibitor (compound 11c from Disch et al., 2013)[1]. |

Detailed Synthesis Protocols

The synthesis of the thieno[3,2-d]pyrimidine-6-carboxamide core and its derivatives involves a multi-step process. Below is a detailed protocol adapted from the original discovery publication and related synthetic literature[1][2].

Synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (Intermediate 1)

This key intermediate is synthesized from 4-chlorothieno[3,2-d]pyrimidine.

Materials:

-

4-chlorothieno[3,2-d]pyrimidine

-

2,2,6,6-tetramethylpiperidine

-

n-Butyllithium (BuLi) in hexanes (2.5 M)

-

Dry ice (solid CO2)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

0.1 M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 2,2,6,6-tetramethylpiperidine (1.5 equivalents) in anhydrous THF at 0°C under a nitrogen atmosphere.

-

Add n-butyllithium (1.5 equivalents) dropwise to the solution and stir for 30 minutes at 0°C.

-

In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 equivalent) in anhydrous THF and cool to -78°C.

-

Add the lithium diisopropylamide (LDA) solution prepared in step 2 to the solution from step 3 dropwise over 30 minutes at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add crushed dry ice (10 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature over 2 hours.

-

Dilute the reaction with EtOAc and wash with 0.1 M HCl.

-

Dry the organic layer over MgSO4, filter, and evaporate the solvent to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid[1].

Synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide (Intermediate 2)

Materials:

-

4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (Intermediate 1)

-

Oxalyl chloride

-

Ammonia in dioxane

-

Dichloromethane (CH2Cl2)

Procedure:

-

Suspend Intermediate 1 in CH2Cl2.

-

Add oxalyl chloride dropwise and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in dioxane and add a solution of ammonia in dioxane.

-

Stir the reaction until completion.

-

Evaporate the solvent and purify the crude product to obtain 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide[1].

General Procedure for the Synthesis of Final Inhibitors (e.g., Analogs of Compound 11c)

The final compounds are synthesized by nucleophilic aromatic substitution of the chloride in Intermediate 2, followed by further functionalization.

Materials:

-

4-chlorothieno[3,2-d]pyrimidine-6-carboxamide (Intermediate 2)

-

Appropriate piperidine or piperazine derivative (e.g., 4-(2-Boc-aminoethyl)piperazine)

-

Trifluoroacetic acid (TFA)

-

Appropriate carboxylic acid (e.g., 3-(ethylcarbamoyl)benzoic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

Dichloromethane (CH2Cl2)

-

Dimethylformamide (DMF)

Procedure:

-

Chloride Displacement: React Intermediate 2 with the desired piperidine or piperazine derivative in a suitable solvent to afford the Boc-protected precursor[1].

-

Boc Deprotection: Remove the Boc protecting group by treating the precursor with TFA in CH2Cl2 to yield the free amine[1].

-

Amide Coupling: Couple the resulting amine with the desired carboxylic acid using HATU and DIEA in DMF to obtain the final inhibitor[1].

-

Purification: Purify the final compound using appropriate chromatographic techniques (e.g., column chromatography or preparative HPLC).

Biological Evaluation and Mechanism of Action

In Vitro Sirtuin Inhibition Assay

The inhibitory activity of this compound and its analogs can be determined using a fluorogenic assay.

Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the sirtuin enzyme. The deacetylated product is then cleaved by a developer, releasing a fluorescent signal that is proportional to the enzyme activity.

Protocol Outline:

-

Prepare a reaction mixture containing the sirtuin enzyme (SIRT1, SIRT2, or SIRT3), the fluorogenic acetylated peptide substrate, and NAD+.

-

Add the test compound (this compound) at various concentrations.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate for a further period to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Mechanism of Action: Impact on Signaling Pathways

This compound, as a pan-SIRT1/2/3 inhibitor, is expected to modulate key cellular signaling pathways regulated by these sirtuins. The primary mechanism involves the inhibition of the deacetylase activity of SIRT1 and SIRT2 in the nucleus and cytoplasm, and SIRT3 in the mitochondria. This leads to the hyperacetylation of their respective substrates.

SIRT1 is a known deacetylator of the tumor suppressor protein p53. Inhibition of SIRT1 by this compound is predicted to increase the acetylation of p53, which can enhance its stability and transcriptional activity, leading to cell cycle arrest or apoptosis.

Experimental Protocol: Western Blot for Acetylated p53

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time. A positive control, such as a known SIRT1/2 inhibitor, can be included.

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Immunoprecipitation (Optional): For enhanced detection, immunoprecipitate p53 from the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 at Lys382) and a primary antibody for total p53 as a loading control.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the relative levels of acetylated p53.

SIRT1 also regulates the inflammatory response by deacetylating the p65 subunit of the NF-κB complex. Inhibition of SIRT1 by this compound is expected to result in increased acetylation of p65, leading to enhanced NF-κB transcriptional activity and a pro-inflammatory response.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Cell Treatment: Treat the transfected cells with this compound at various concentrations.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates an enhancement of NF-κB transcriptional activity.

Conclusion

The discovery of this compound and its analogs has provided the research community with highly potent and valuable tools to probe the complex biology of sirtuins. The thieno[3,2-d]pyrimidine-6-carboxamide scaffold represents a novel chemotype with significant potential for further development. This technical guide offers a comprehensive resource for the synthesis and biological evaluation of these pan-sirtuin inhibitors, enabling researchers to explore their therapeutic potential in various disease models. Further studies are warranted to fully elucidate the downstream effects of this class of inhibitors on cellular signaling and their in vivo efficacy and safety profiles.

References

A Technical Guide to Sirt1-IN-2 and Related Sirtuin Inhibitors

Introduction

The designation "Sirt1-IN-2" is attributed to multiple distinct chemical entities, each with unique structural and functional properties as inhibitors of the sirtuin family of enzymes. This guide provides a comprehensive overview of the primary compounds identified under this nomenclature, detailing their chemical structures, physicochemical properties, mechanisms of action, and relevant experimental data. Given the ambiguity, this document will address each molecule in separate, dedicated sections to ensure clarity for researchers, scientists, and drug development professionals.

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1][2][3] Their involvement in various pathologies, such as cancer, neurodegenerative diseases, and metabolic disorders, has made them attractive targets for therapeutic intervention.[4][5][6][7] The inhibitors detailed herein represent important tools for studying sirtuin biology and for the potential development of novel therapeutics.

Compound 1: this compound (Pan-SIRT1/2/3 Inhibitor)

This compound is a potent pan-inhibitor of the class I sirtuins: SIRT1, SIRT2, and SIRT3.

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | 4-(4-((methylsulfonyl)methyl)piperidin-1-yl)-thieno[3,2-d]pyrimidine-6-carboxamide | |

| CAS Number | 1431411-66-3 | [8] |

| Molecular Formula | C₁₅H₂₁N₅O₃S₂ | [8] |

| Molecular Weight | 383.49 g/mol | [8] |

| Appearance | Solid, Yellow to brown | [8] |

| SMILES | NC(C1=CC2=NC=NC(N3CCC(CCNS(C)(=O)=O)CC3)=C2S1)=O | [8] |

| Solubility | DMSO: 62.5 mg/mL (162.98 mM) (requires sonication) | [8][9] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of SIRT1, SIRT2, and SIRT3, with IC₅₀ values in the low nanomolar range.[8] It functions by binding to the catalytic active site of these sirtuins, occupying the nicotinamide C-pocket and the acetyl-lysine substrate channel.[8][10] This competitive inhibition prevents the deacetylation of target proteins, thereby modulating their activity and downstream signaling pathways.

| Target | IC₅₀ (nM) | Reference |

| SIRT1 | 4 | [8] |

| SIRT2 | 4 | [8] |

| SIRT3 | 7 | [8] |

Note: Some sources report the IC₅₀ values in the micromolar range (4, 4, and 7 µM, respectively).[8][10] This discrepancy may be due to different assay conditions or compound batches.

Signaling Pathway

The inhibition of SIRT1 by this compound can impact numerous cellular pathways. SIRT1 deacetylates a variety of protein substrates, including transcription factors and DNA repair proteins, to regulate gene expression, cell apoptosis, and senescence.[7][11][12] By inhibiting SIRT1, this compound can lead to the hyperacetylation of these substrates, altering their function. For example, inhibition of SIRT1 can lead to increased acetylation and activation of the tumor suppressor p53.[5][7]

References

- 1. Sirtuin - Wikipedia [en.wikipedia.org]

- 2. Two novel SIRT1 activators, SCIC2 and SCIC2.1, enhance SIRT1-mediated effects in stress response and senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

Sirt1-IN-2: A Technical Guide to a Selective SIRT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of various cellular processes, including stress resistance, metabolism, and aging. Its dysregulation has been implicated in a range of diseases, making it a compelling target for therapeutic intervention. Sirt1-IN-2 has emerged as a potent and selective small molecule inhibitor of SIRT1. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its evaluation, and its effects on key signaling pathways.

Introduction

This compound, also referred to as compound 3h in its primary publication, is an indole-based inhibitor of the class III histone deacetylase SIRT1.[1] It has been identified as a valuable tool for studying the biological functions of SIRT1 and for exploring the therapeutic potential of SIRT1 inhibition. This document serves as a detailed resource for researchers utilizing this compound in their studies.

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of SIRT1. The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) |

| SIRT1 | 1.6[1][2] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 2: Cellular Proliferation (IC50, μM) of this compound in Human Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (μM) after 48h |

| K562 | Chronic Myelogenous Leukemia | 51[2] |

| HCT-116 | Colon Carcinoma | 37[2] |

| HepG2 | Hepatocellular Carcinoma | 40[2] |

| A549 | Lung Carcinoma | 48[2] |

| MCF-7 | Breast Adenocarcinoma | 48[2] |

| 293T | Embryonic Kidney (Normal) | > 100[2] |

| HUVEC | Umbilical Vein Endothelial (Normal) | 45[2] |

IC50 values in cellular assays indicate the concentration of the compound that inhibits cell proliferation by 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments involving SIRT1 inhibitors like this compound. For the specific parameters used in the initial characterization of this compound, researchers are directed to its primary publication.[1]

In Vitro SIRT1 Inhibition Assay (Fluorometric)

This assay quantifies the deacetylase activity of SIRT1 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (or other inhibitors)

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the diluted inhibitor.

-

Initiate the reaction by adding NAD+ and the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate for an additional period (e.g., 15 minutes) at room temperature.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition and determine the IC50 value by plotting the data using appropriate software.

Cell Proliferation Assay (MTT or SRB Assay)

This assay assesses the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Human cancer and normal cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagent

-

Solubilization solution (for MTT) or acetic acid (for SRB)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 hours).

-

After the incubation period, add the MTT or SRB reagent and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals. If using SRB, fix the cells and stain with SRB, followed by washing and solubilization with acetic acid.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

SIRT1 inhibition by compounds like this compound can modulate various signaling pathways, leading to diverse cellular outcomes.

p53 Acetylation and Activation

SIRT1 is a known deacetylase of the tumor suppressor protein p53. Inhibition of SIRT1 can lead to the hyperacetylation of p53, which enhances its stability and transcriptional activity. This can result in cell cycle arrest and apoptosis in cancer cells.

NF-κB Signaling Pathway

SIRT1 can also deacetylate the p65 subunit of the NF-κB transcription factor, thereby suppressing its activity. By inhibiting SIRT1, this compound may lead to increased NF-κB acetylation and activation, which can have pro-inflammatory or anti-apoptotic effects depending on the cellular context.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of SIRT1. Its potency and selectivity make it a useful tool for in vitro and cell-based studies. Further research is warranted to explore its in vivo efficacy and potential as a therapeutic agent in diseases where SIRT1 is a validated target. This guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.

References

The Biological Activity of Sirt1-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a key regulator of numerous cellular processes, including stress resistance, metabolism, and longevity. Its role in various diseases, particularly cancer, has made it a significant target for therapeutic intervention. Sirt1-IN-2 is a potent and selective small molecule inhibitor of SIRT1. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and an examination of its impact on cellular signaling pathways.

Core Biological Activity: SIRT1 Inhibition

This compound, also identified as compound 3h, demonstrates potent and selective inhibitory activity against SIRT1.[1][2]

Quantitative Inhibition Data

| Target | IC50 (µM) |

| SIRT1 | 1.6[1][2] |

| SIRT2 | 39[3] |

Table 1: In vitro inhibitory potency of this compound against sirtuin isoforms.

In Vitro Cellular Effects: Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of a range of human cancer cell lines. The anti-proliferative effects are dose-dependent, with varying potency across different cell types.

Quantitative Anti-proliferative Data

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 51[1] |

| HCT-116 | Colorectal Carcinoma | 37[1] |

| HepG2 | Hepatocellular Carcinoma | 40[1] |

| A549 | Lung Carcinoma | 48[1] |

| MCF-7 | Breast Adenocarcinoma | 48[1] |

| 293T (non-cancerous) | Embryonic Kidney | >100[1] |

| HUVEC (non-cancerous) | Umbilical Vein Endothelial | 45[1] |

Table 2: Anti-proliferative activity of this compound in various human cell lines after 48 hours of treatment.[1]

Putative Signaling Pathway Modulation

Inhibition of SIRT1 is known to affect multiple downstream signaling pathways. While specific studies on the comprehensive signaling effects of this compound are not publicly available, based on the known functions of SIRT1, a primary consequence of its inhibition is the hyperacetylation of its substrates. Key substrates of SIRT1 include p53 and components of the NF-κB pathway. Increased acetylation of p53 can lead to the activation of apoptosis and cell cycle arrest. The modulation of NF-κB signaling can impact inflammatory responses and cell survival.

Below is a diagram illustrating a putative signaling pathway affected by this compound.

Caption: Putative signaling pathway modulated by this compound.

Experimental Methodologies

The following are representative protocols for assays relevant to the characterization of SIRT1 inhibitors like this compound. These are generalized methods and may not reflect the exact procedures used in the initial characterization of this specific compound.

SIRT1 Inhibition Assay (Fluorometric)

This in vitro assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT1.

-

Reagents and Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT1 substrate.

-

Add varying concentrations of this compound to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the recombinant SIRT1 enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at 37°C for a further period (e.g., 15 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This cell-based assay determines the effect of a compound on the proliferation of cancer cells.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT reagent or CellTiter-Glo® reagent

-

96-well clear or opaque microplates

-

Microplate reader (spectrophotometer or luminometer)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer.

-

For CellTiter-Glo® assay, add the reagent directly to the wells to measure ATP levels.

-

Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the acetylation status of SIRT1 target proteins.

-

Reagents and Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-acetylated-NF-κB, anti-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein acetylation.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of a SIRT1 inhibitor.

Caption: A typical workflow for characterizing a SIRT1 inhibitor.

Conclusion

This compound is a valuable research tool for studying the biological roles of SIRT1. Its potent and selective inhibitory activity allows for the targeted investigation of SIRT1-mediated pathways in various cellular contexts, particularly in cancer biology. The provided data and representative protocols offer a foundation for researchers and drug development professionals to design and execute further studies to elucidate the full therapeutic potential of inhibiting SIRT1. Further investigation into the specific downstream signaling effects of this compound is warranted to fully understand its mechanism of action.

References

The Role of Sirt1-IN-2 in Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) are NAD+-dependent deacetylases that play pivotal roles in a myriad of cellular processes, including the regulation of apoptosis, autophagy, cellular senescence, and inflammatory responses. Their dysregulation is implicated in numerous diseases, most notably cancer. Sirt1-IN-2 has emerged as a potent pan-inhibitor of SIRT1 and SIRT2, making it a valuable tool for elucidating the intricate functions of these sirtuins and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on key cell signaling pathways, and detailed experimental protocols for its application in research settings.

Introduction to this compound

This compound is a small molecule inhibitor that targets the catalytic activity of both SIRT1 and SIRT2. By binding to the active site of these enzymes, it prevents the deacetylation of their respective substrates, leading to the modulation of various downstream signaling cascades. Understanding the precise role of this compound is crucial for its effective use as a chemical probe in cellular and molecular biology research.

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized against its primary targets and in various cancer cell lines. The following tables summarize the key quantitative data available.

| Target | IC50 |

| SIRT1 | 1.6 µM[1] |

| SIRT2 | Data not explicitly available for this compound, but it is a known SIRT1/2 inhibitor. |

| SIRT3 | Data not explicitly available for this compound. |

Table 1: Inhibitory Activity of this compound against Sirtuin Isoforms. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to reduce the enzymatic activity of the target sirtuin by 50%.

| Cell Line | Cancer Type | IC50 |

| K562 | Chronic Myelogenous Leukemia | 51 µM[1] |

| HCT-116 | Colorectal Carcinoma | 37 µM[1] |

| HepG2 | Hepatocellular Carcinoma | 40 µM[1] |

| A549 | Lung Carcinoma | 48 µM[1] |

| MCF-7 | Breast Adenocarcinoma | 48 µM[1] |

| 293T (Normal) | Embryonic Kidney | > 100 µM[1] |

| HUVEC (Normal) | Umbilical Vein Endothelial | 45 µM[1] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer and Normal Cell Lines. The IC50 values represent the concentration of this compound required to inhibit the proliferation of the respective cell lines by 50% after 48 hours of treatment.[1]

Core Signaling Pathways Modulated by this compound

This compound, by inhibiting SIRT1 and SIRT2, instigates significant changes in several critical cell signaling pathways. These alterations are primarily mediated through the hyperacetylation of key substrate proteins.

Apoptosis Induction via p53 Hyperacetylation

SIRT1 is a well-established negative regulator of the tumor suppressor protein p53.[2][3] Under normal conditions, SIRT1 deacetylates p53 at lysine 382, leading to its inactivation and subsequent degradation. Inhibition of SIRT1 by this compound prevents this deacetylation, resulting in the accumulation of acetylated, active p53.[4][5] Activated p53 then transcriptionally upregulates pro-apoptotic genes such as Bax and PUMA, ultimately leading to programmed cell death.[2]

Caption: this compound-mediated inhibition of SIRT1 leads to p53 hyperacetylation and apoptosis.

Modulation of Microtubule Dynamics via α-Tubulin Hyperacetylation

SIRT2 is the primary deacetylase for α-tubulin at lysine 40.[6] The acetylation status of α-tubulin is critical for regulating microtubule stability and dynamics, which are essential for processes such as cell division, migration, and intracellular transport. By inhibiting SIRT2, this compound leads to the hyperacetylation of α-tubulin.[7][8] This can disrupt microtubule-dependent processes and contribute to the anti-proliferative effects of the inhibitor.

Caption: this compound inhibits SIRT2, leading to α-tubulin hyperacetylation and cell cycle arrest.

Regulation of Autophagy

SIRT1 is a key regulator of autophagy, a cellular process for degrading and recycling cellular components.[9][10] SIRT1 can induce autophagy by deacetylating several components of the autophagy machinery, including Atg5, Atg7, and LC3.[11][12] Inhibition of SIRT1 by this compound would be expected to suppress autophagy. This can have context-dependent consequences, as autophagy can be both a pro-survival and a pro-death mechanism in cancer cells.

Caption: this compound-mediated inhibition of SIRT1 can suppress the process of autophagy.

Induction of Cellular Senescence

Cellular senescence is a state of irreversible growth arrest. Both SIRT1 and SIRT2 have been implicated in the regulation of senescence.[13][14] SIRT1 can delay senescence by deacetylating p53, while SIRT2's role is more complex. Inhibition of SIRT1/2 by compounds like this compound can promote a senescence-like phenotype, characterized by increased activity of senescence-associated β-galactosidase (SA-β-gal).[15]

Caption: Inhibition of SIRT1 by this compound can induce cellular senescence via the p53-p21 axis.

Modulation of NF-κB Signaling

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[16][17] SIRT1 can deacetylate the p65 subunit of NF-κB at lysine 310, thereby inhibiting its transcriptional activity.[18][19] By inhibiting SIRT1, this compound can lead to the hyperacetylation and activation of p65, potentially promoting an inflammatory response. This highlights the dual role of SIRT1 modulation in different cellular contexts.

Caption: this compound can enhance NF-κB signaling by inhibiting SIRT1-mediated deacetylation of p65.

Regulation of FOXO1 Activity

Forkhead box protein O1 (FOXO1) is a transcription factor that regulates the expression of genes involved in stress resistance, metabolism, and apoptosis.[20] SIRT1 can deacetylate FOXO1, modulating its transcriptional activity.[21][22] The inhibition of SIRT1 by this compound can therefore alter the expression of FOXO1 target genes, impacting cellular fate in response to stress.

Caption: this compound influences FOXO1 activity and target gene expression by inhibiting SIRT1.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cellular signaling pathways.

Western Blot Analysis of Protein Acetylation

This protocol is designed to detect changes in the acetylation status of SIRT1/2 substrates, such as p53 and α-tubulin, following treatment with this compound.

Materials:

-

Cell line of interest (e.g., MCF-7)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-p53 (Lys382), anti-p53, anti-acetyl-α-tubulin (Lys40), anti-α-tubulin, anti-SIRT1, anti-SIRT2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for a specified duration (e.g., 24 or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay (MTT or SRB)

This assay measures the cytotoxic or anti-proliferative effects of this compound.

Materials:

-

Cell line of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Assay:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization buffer to dissolve the formazan crystals.

-

For SRB: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash and dissolve the bound dye with Tris base.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Autophagy Assay (LC3-II Turnover)

This Western blot-based assay measures the flux of autophagy.

Materials:

-

Same as for Western Blot Analysis

-

Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Primary antibody against LC3

Procedure:

-

Treatment: Treat cells with this compound in the presence or absence of an autophagy inhibitor for the final 2-4 hours of the treatment period.

-

Western Blot: Perform Western blotting as described above, probing for LC3.

-

Analysis: The conversion of LC3-I to LC3-II (a lipidated form that associates with autophagosomes) is a marker of autophagy. An accumulation of LC3-II in the presence of an autophagy inhibitor indicates increased autophagic flux.

Cellular Senescence Assay (SA-β-gal Staining)

This cytochemical assay detects a key biomarker of senescent cells.[16]

Materials:

-

Cell line of interest

-

This compound

-

Senescence-Associated β-Galactosidase Staining Kit

Procedure:

-

Treatment: Treat cells with this compound for a prolonged period (e.g., 3-5 days).

-

Fixation: Wash the cells with PBS and fix them with the provided fixative solution.

-

Staining: Wash the cells and incubate them with the staining solution (containing X-gal at pH 6.0) overnight at 37°C in a dry incubator.

-

Imaging: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity. Quantify the percentage of blue-stained cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cancer cell line.

Caption: A logical workflow for characterizing the cellular effects of this compound.

Conclusion

This compound is a powerful pharmacological tool for dissecting the complex roles of SIRT1 and SIRT2 in cell signaling. Its ability to induce apoptosis, modulate microtubule dynamics, influence autophagy, and promote cellular senescence makes it a compound of significant interest for cancer research and drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective application of this compound in elucidating the fundamental mechanisms of sirtuin-mediated cellular regulation. Further investigation into the nuanced and context-dependent effects of this inhibitor will undoubtedly continue to yield valuable insights into cellular homeostasis and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SIRT1 positively regulates autophagy and mitochondria function in embryonic stem cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. SIRT1 is downregulated by autophagy in senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How does SIRT1 affect metabolism, senescence and cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased expression of SIRT2 is a novel marker of cellular senescence and is dependent on wild type p53 status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIRT1 Overexpression Antagonizes Cellular Senescence with Activated ERK/S6k1 Signaling in Human Diploid Fibroblasts | PLOS One [journals.plos.org]

- 16. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]

- 17. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suppression of FOXO1 activity by FHL2 through SIRT1-mediated deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. embopress.org [embopress.org]

- 22. researchgate.net [researchgate.net]

Sirt1-IN-2: A Technical Guide for the Study of Sirtuin Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sirt1-IN-2, a potent and selective inhibitor of Sirtuin 1 (SIRT1). This document details its mechanism of action, provides key quantitative data, outlines experimental protocols for its use, and illustrates its role in relevant signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets SIRT1, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT1 plays a crucial role in a variety of cellular processes, including gene silencing, DNA repair, metabolism, inflammation, and cell survival.[1][2] As a key regulator of these pathways, SIRT1 has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][3][4] this compound, identified as compound 3h in its primary publication, serves as a valuable chemical probe for elucidating the biological functions of SIRT1.[5]

Mechanism of Action

This compound exerts its biological effects by inhibiting the deacetylase activity of SIRT1.[5] SIRT1 deacetylates a wide range of histone and non-histone protein substrates, thereby modulating their activity and downstream signaling. By blocking this activity, this compound can be used to study the consequences of SIRT1 inhibition in various cellular and biological contexts. For example, inhibition of SIRT1 is known to increase the acetylation of key tumor suppressors like p53, leading to their activation and subsequent cell cycle arrest or apoptosis.[6][7][8]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its potency and cytotoxic effects across different contexts.

| Parameter | Value | Reference |

| Target | SIRT1 | [5] |

| IC50 | 1.6 µM | [5][9] |

| CAS Number | 2470969-89-0 | [5][9][10][11] |

| Molecular Formula | C13H15ClN2O | [11] |

| Molecular Weight | 250.72 g/mol | [5] |

| Table 1: Biochemical and Physicochemical Properties of this compound |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 51 | [9] |

| HCT-116 | Colorectal Carcinoma | 37 | [9] |

| HepG2 | Hepatocellular Carcinoma | 40 | [9] |

| A549 | Lung Carcinoma | 48 | [9] |

| MCF-7 | Breast Adenocarcinoma | 48 | [9] |

| H460 | Large Cell Lung Cancer | Not specified | [9] |

| HT-29 | Colorectal Adenocarcinoma | Not specified | [9] |

| Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (48h treatment) |

| Cell Line | Cell Type | IC50 (µM) | Reference |

| 293T | Embryonic Kidney | > 100 | [9] |

| HUVEC | Umbilical Vein Endothelial | 45 | [9] |

| Table 3: In Vitro Cytotoxicity of this compound in Normal Human Cell Lines (48h treatment) |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro SIRT1 Deacetylase Inhibition Assay

This protocol describes a common method to measure the inhibitory activity of this compound on recombinant SIRT1 enzyme using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)

-

SIRT1 assay buffer

-

NAD+

-

This compound

-

Developing solution (to stop the reaction and generate the fluorescent signal)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the this compound dilutions.

-

Initiate the reaction by adding the fluorogenic SIRT1 substrate and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developing solution.

-

Incubate for a further 10-15 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 440 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cancer or normal cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of p53 Acetylation

This protocol describes how to assess the effect of this compound on the acetylation status of p53, a known SIRT1 substrate.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-SIRT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities to determine the relative levels of acetylated and total p53.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving SIRT1 that can be studied using this compound, as well as a typical experimental workflow.

SIRT1-p53 signaling pathway and the inhibitory action of this compound.

SIRT1-mediated regulation of the NF-κB inflammatory pathway.

A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of SIRT1 in cellular biology. Its potency and selectivity make it suitable for a range of in vitro and cell-based assays. This guide provides a foundational framework for researchers to design and execute experiments aimed at understanding the intricate signaling networks regulated by SIRT1 and exploring the therapeutic potential of SIRT1 inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. d-nb.info [d-nb.info]

- 3. The Dual Role of Sirtuins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (1 x 10 mg) | Alchimica [shop.alchimica.cz]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. 2470969-89-0 CAS Manufactory [m.chemicalbook.com]

Sirt1-IN-2: An In-depth Technical Guide on its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation. Its activity is intrinsically linked to the cellular energy state through its reliance on NAD+. SIRT1 exerts its influence by deacetylating a wide array of protein substrates, encompassing both histone and non-histone proteins, thereby modulating gene expression and various signaling pathways.[1]

Sirt1-IN-2, also known as EX-527 or Selisistat, is a potent and highly selective small-molecule inhibitor of SIRT1.[2][3] With an IC50 of 38 nM in cell-free assays, it exhibits over 200-fold selectivity for SIRT1 compared to SIRT2 and SIRT3.[2][3] This specificity makes this compound an invaluable tool for elucidating the precise cellular functions of SIRT1. This technical guide provides a comprehensive overview of the effects of this compound on gene expression, detailing its impact on key signaling pathways and providing established experimental protocols for its use.

Effects on Gene Expression: Quantitative Data

The inhibition of SIRT1 by this compound leads to alterations in the expression of specific genes, primarily through the modulation of transcription factor activity. The following tables summarize the available quantitative data on these changes.

Table 1: Effect of this compound on p53-Target Gene Expression

| Cell Line | Treatment | Target Gene | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| NCI-H460 | 1 µM EX-527 + Etoposide (0-20 µM) | p21 | No significant effect | No significant effect | [2] |

| MCF-7 | 1 µM EX-527 + Etoposide (0-20 µM) | p21 | No significant effect | Not Reported | [2] |

| U-2 OS | 1 µM EX-527 + Etoposide (0-20 µM) | p21 | No significant effect | Not Reported | [2] |

| HMEC | 1 µM EX-527 + Etoposide (0.8-100 µM) | p21 | No significant effect | Not Reported | [2] |

| NCI-H460 | 1 µM EX-527 + Etoposide (0-20 µM) | BAX | No significant effect | Not Reported | [2] |

| MCF-7 | 25.3 µM EX-527 | p53 | Upregulated | Upregulated | [4] |

| MCF-7 | 25.3 µM EX-527 | POLD1 | Downregulated | Downregulated | [4] |

Table 2: Effect of this compound on Inflammatory Gene Expression

| Cell Line | Treatment | Target Gene | Fold Change (mRNA) | Reference |

| RAW264.7 | 10 µM EX-527 + High Glucose (30 mM) | IL-1β | Significantly Increased | [5] |

| RAW264.7 | 10 µM EX-527 + High Glucose (30 mM) | TNF-α | Slightly Upregulated | [5] |

Key Signaling Pathways Modulated by this compound

This compound primarily impacts gene expression by modulating the acetylation status and subsequent activity of key transcription factors. The two most well-documented pathways are the p53 and NF-κB signaling cascades.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair. Its activity is tightly controlled by post-translational modifications, including acetylation. SIRT1 directly deacetylates p53 at lysine 382, an event that is thought to attenuate p53's transcriptional activity and promote cell survival.[2][3]

Treatment with this compound blocks this deacetylation, leading to the hyperacetylation of p53.[2][3] While this increased acetylation is a consistent finding, its direct impact on the expression of canonical p53 target genes like p21 and BAX appears to be context-dependent, with some studies reporting no significant change in their mRNA levels following this compound treatment in the presence of DNA damage.[2] However, other studies have shown that inhibition of SIRT1 by EX-527 can lead to an upregulation of p53 itself.[4]

The NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. The p65 subunit of NF-κB can be acetylated at lysine 310, a modification that enhances its transcriptional activity. SIRT1 can deacetylate p65, thereby suppressing NF-κB-mediated transcription of pro-inflammatory cytokines.[6]

By inhibiting SIRT1, this compound prevents the deacetylation of p65, leading to a more sustained and robust inflammatory response. This is evidenced by the increased expression of inflammatory cytokines such as IL-1β and TNF-α in macrophage-like cells treated with this compound.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from various research articles.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., MCF-7, NCI-H460, RAW264.7) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth and treatment response (e.g., 1x10^5 cells/well for a 6-well plate).[4]

-

Incubation: Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[4]

-

This compound Preparation: Prepare a stock solution of this compound (EX-527) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Treatment: After allowing the cells to adhere and reach a desired confluency (typically 24 hours), replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Concentrations can range from the nanomolar to the micromolar range (e.g., 1 µM to 25.3 µM) depending on the cell type and experimental goals.[2][4]

-

Co-treatment (Optional): For studies investigating the interplay with other stimuli, agents like etoposide (for DNA damage) or lipopolysaccharide (LPS) (for inflammation) can be added concurrently or sequentially with this compound.[2][5]

-

Incubation Time: The duration of treatment can vary from a few hours to several days (e.g., 6 hours to 72 hours) based on the endpoint being measured.[2][4]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

cDNA Synthesis: Reverse transcribe a defined amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB, HPRT) for normalization.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Western Blotting for Protein Expression and Modification Analysis

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

-

Sample Preparation: Mix a defined amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel with an appropriate acrylamide percentage.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-SIRT1, anti-p53, anti-acetylated-p53, anti-p21) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control protein (e.g., β-actin, GAPDH).[4]

Conclusion

This compound (EX-527) is a powerful and specific inhibitor of SIRT1, making it an essential research tool for dissecting the roles of this critical deacetylase in gene regulation. Its application has revealed significant impacts on the p53 and NF-κB signaling pathways, with direct consequences for the expression of genes involved in cell fate and inflammation. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting SIRT1 and to unravel the complex network of gene expression it governs. Further genome-wide studies, such as RNA-sequencing and ChIP-sequencing, following this compound treatment will be invaluable in providing a more comprehensive understanding of its effects.

References

- 1. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Screening Analysis of Sirtuins Family Expression on Anti-Inflammation of Resveratrol in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Sirt1-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the preliminary efficacy of Sirt1-IN-2, a potent and selective inhibitor of Sirtuin 1 (SIRT1). The information presented herein is synthesized from available preclinical data, offering a foundational understanding of its bioactivity and potential as a cytotoxic agent. All quantitative data, experimental methodologies, and conceptual workflows are detailed to support further research and development efforts.

Quantitative Efficacy Data

This compound, also identified as compound 3h, has demonstrated significant inhibitory activity against SIRT1 and cytotoxic effects across a range of human cancer cell lines. The following tables summarize the key quantitative findings from preliminary studies.

Table 1: In Vitro Sirt1 Inhibition [1][2][3]

| Compound | Target | IC50 (μM) | Description |

| This compound | SIRT1 | 1.6 | Potent and selective inhibitor of Sirtuin 1. |

Table 2: Cytotoxicity in Human Cell Lines [1]

| Cell Line | Cell Type | IC50 (μM) |

| K562 | Chronic Myelogenous Leukemia | 51 |

| HCT-116 | Colon Carcinoma | 37 |

| HepG2 | Hepatocellular Carcinoma | 40 |

| A549 | Lung Carcinoma | 48 |

| MCF-7 | Breast Adenocarcinoma | 48 |

| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | 45 |

| 293T | Human Embryonic Kidney Cells (Normal) | >100 |

Experimental Protocols

The following methodologies are based on the primary study evaluating the efficacy of this compound.

SIRT1 Inhibition Assay

This protocol outlines the in vitro enzymatic assay used to determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT1.

-

Reagents and Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys-SIRT1 substrate)

-

NAD+

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplates

-

Fluorometric microplate reader

-

-

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

The SIRT1 enzyme, NAD+, and the fluorogenic substrate are added to the wells of the microplate.

-

The diluted this compound or vehicle control is added to the respective wells.

-

The reaction is initiated by the addition of NAD+ and incubated at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

The developer solution is added to stop the enzymatic reaction and to generate a fluorescent signal from the deacetylated substrate.

-

The plate is incubated for a further period (e.g., 30 minutes) to allow for signal development.

-

The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability (MTT) Assay

This protocol describes the method used to assess the cytotoxic effects of this compound on various human cell lines.

-

Reagents and Materials:

-

Human cancer cell lines (K562, HCT-116, HepG2, A549, MCF-7)

-

Normal human cell lines (HUVEC, 293T)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Spectrophotometric microplate reader

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The culture medium is replaced with the medium containing various concentrations of this compound or a vehicle control.

-

The cells are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, the MTT solution is added to each well, and the plate is incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in the solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is expressed as a percentage of the control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the direct inhibition of the deacetylase activity of SIRT1. SIRT1 is a crucial regulator of numerous cellular processes, and its inhibition can lead to the hyperacetylation of various substrates, including transcription factors and histones. This can, in turn, affect gene expression and trigger cellular responses such as cell cycle arrest and apoptosis, which are fundamental to its cytotoxic effects on cancer cells.

The experimental workflow for the preliminary efficacy studies of this compound can be visualized as a multi-step process, starting from the initial screening to the evaluation of its effects on cancer and normal cells.

Caption: Experimental workflow for evaluating the efficacy of this compound.

The inhibition of SIRT1 by this compound likely impacts pathways regulated by key SIRT1 substrates such as p53, NF-κB, and FOXO transcription factors. The acetylation status of these proteins is critical for their activity and subsequent influence on cellular fate. For instance, increased acetylation of p53 can enhance its tumor-suppressive functions.

Caption: Postulated signaling pathway affected by this compound.

References

Methodological & Application

Application Notes and Protocols for Sirt1-IN-2 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro characterization of Sirt1-IN-2, a potent inhibitor of Sirtuin 1 (SIRT1). The following sections outline the principles of SIRT1 activity assays, provide step-by-step instructions for a common fluorometric assay, and present data on this compound for comparative analysis.

Introduction to SIRT1

Sirtuin 1 (SIRT1) is a crucial NAD+-dependent protein deacetylase that plays a central role in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[1][2][3][4] As a key regulator, its activity is linked to aging and various diseases such as cancer, neurodegenerative disorders, and metabolic diseases.[2][4][5] Consequently, the identification and characterization of SIRT1 modulators, both inhibitors and activators, are of significant interest in drug discovery and development.[3][4][6]

SIRT1 carries out its function by deacetylating a wide range of protein targets, including histones and transcription factors like p53 and FOXO.[3][5][7] This NAD+-dependent reaction yields a deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose.[1][3] Biochemical assays are designed to monitor this enzymatic activity, typically by tracking the formation of one of these products.[3]

This compound: A Pan-Sirtuin Inhibitor

This compound is a potent small molecule inhibitor that targets the catalytic active site of SIRT1, SIRT2, and SIRT3.[8] Its inhibitory activity makes it a valuable tool for studying the biological roles of these sirtuins and as a reference compound in screening campaigns.

Quantitative Data for this compound

| Target | IC50 (nM) |

| SIRT1 | 4 |

| SIRT2 | 4 |

| SIRT3 | 7 |

| Data sourced from MedchemExpress.[8] |

Principle of the Fluorometric SIRT1 Assay

A common and robust method for measuring SIRT1 activity in vitro is a two-step fluorometric assay.[1][9]

-

Enzymatic Deacetylation: Recombinant human SIRT1 is incubated with an acetylated peptide substrate and its essential cofactor, NAD+. In the presence of active SIRT1, the acetyl group is removed from the peptide.

-

Fluorophore Release and Detection: A developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide. This cleavage results in the release of a fluorophore, leading to an increase in fluorescence intensity. The measured fluorescence is directly proportional to the SIRT1 activity.

Inhibitors of SIRT1, such as this compound, will prevent the deacetylation of the substrate, resulting in a lower fluorescence signal.

Diagrams

SIRT1 Deacetylation Signaling Pathway```dot

// Nodes SIRT1 [label="SIRT1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#FBBC05", fontcolor="#202124"]; Acetylated_Substrate [label="Acetylated Substrate\n(e.g., p53, Histones)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deacetylated_Substrate [label="Deacetylated Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; NAM [label="Nicotinamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_AADPR [label="2'-O-acetyl-ADP-ribose", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Downstream\nCellular Responses", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges Acetylated_Substrate -> invis1 [arrowhead=none]; NAD -> invis1 [arrowhead=none]; invis1 -> SIRT1 [label=" substrates", fontcolor="#5F6368", fontsize=8]; SIRT1 -> invis2; invis2 -> Deacetylated_Substrate; invis2 -> NAM; invis2 -> O_AADPR; Deacetylated_Substrate -> Cellular_Response; }

Caption: Workflow for a typical SIRT1 inhibitor screening assay.

Experimental Protocol: In Vitro SIRT1 Inhibition Assay

This protocol is a general guideline based on commercially available fluorometric SIRT1 assay kits. [1][9][10]It is recommended to optimize conditions such as enzyme concentration and incubation times for specific experimental setups.

Materials and Equipment

-

Recombinant Human SIRT1 Enzyme

-

SIRT1 Fluorogenic Substrate (e.g., a peptide derived from p53) [9]* NAD+ Solution

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer Solution (containing a protease)

-

This compound

-

Control Inhibitor (e.g., Nicotinamide) [1][7][9]* Black, opaque 96-well microplates suitable for fluorescence measurements [2]* Multichannel pipettes

-

Fluorescence microplate reader with excitation/emission wavelengths of approximately 350-360 nm and 450-465 nm, respectively. [7][9][11]* Incubator set to 37°C

-

Horizontal shaker (optional)

Reagent Preparation

-

Assay Buffer: Prepare the assay buffer as required. Store at 4°C.

-

SIRT1 Enzyme: Thaw the recombinant SIRT1 enzyme on ice. Dilute the enzyme to the desired working concentration in cold assay buffer just before use. The optimal concentration should be determined empirically but is often around 1.5 µg per reaction. [1]Keep the diluted enzyme on ice.

-

Substrate/NAD+ Solution: Prepare a combined solution of the fluorogenic substrate and NAD+ in assay buffer. The final concentrations in the reaction will vary, but typical ranges are 10-50 µM for the substrate and 100-500 µM for NAD+. This solution should be prepared fresh.

-

This compound and Controls: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to generate a range of concentrations for IC50 determination. Prepare a stock solution of a known inhibitor like nicotinamide as a positive control.

Assay Procedure (96-well plate format)

-

Plate Setup: Set up the assay in a 96-well plate with appropriate controls:

-

Blank (No Enzyme): Contains all reagents except the SIRT1 enzyme.

-

Vehicle Control (100% Activity): Contains all reagents, including the SIRT1 enzyme and the same concentration of solvent (e.g., DMSO) used for the inhibitor.

-

Positive Control: Contains all reagents, including the SIRT1 enzyme and a known inhibitor (e.g., nicotinamide).

-

Test Wells: Contains all reagents, including the SIRT1 enzyme and varying concentrations of this compound.